1-(2-Methoxyphenethyl)piperazine
Overview
Description
1-(2-Methoxyphenethyl)piperazine is an organic compound with the molecular formula C13H20N2O. It is a derivative of piperazine, where the piperazine ring is substituted with a 2-methoxyphenethyl group. This compound is known for its diverse applications in various fields, including medicinal chemistry and industrial processes.
Scientific Research Applications
1-(2-Methoxyphenethyl)piperazine has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
The primary target of 1-(2-Methoxyphenethyl)piperazine is the 5HT-1A receptor . This receptor plays a crucial role in the regulation of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness. The compound also interacts with the α-blocker , which is involved in the regulation of blood pressure .
Mode of Action
This compound interacts with its targets by lowering peripheral blood pressure without affecting the heart rate or intracranial blood pressure . It can also cross the blood-brain barrier and activate the 5HT-1A receptor, resulting in central antihypertensive activity . This unique mechanism allows the compound to prevent reflex tachycardia in patients .
Biochemical Pathways
The compound affects the biochemical pathways related to blood pressure regulation and serotonin release. By interacting with the α-blocker and the 5HT-1A receptor, it influences the peripheral and central regulation of blood pressure . The downstream effects include the reduction of blood pressure and the enhancement of feelings of well-being and happiness.
Pharmacokinetics
It’s known that the compound has a rapid onset of action and ease of controllability , suggesting efficient absorption and distribution.
Result of Action
The molecular and cellular effects of this compound’s action include the reduction of peripheral and intracranial blood pressure and the activation of the 5HT-1A receptor . These effects result in the compound’s antihypertensive activity and its ability to enhance feelings of well-being and happiness .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors While specific environmental factors were not mentioned in the search results, it’s generally known that factors such as temperature, pH, and the presence of other substances can affect a compound’s action
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that piperazine compounds can interact with various enzymes and proteins . For instance, some piperazine derivatives have been found to inhibit acetylcholinesterase, an enzyme involved in the transmission of nervous signals . This suggests that 1-(2-Methoxyphenethyl)piperazine may also interact with this enzyme or others in a similar manner.
Cellular Effects
Some piperazine compounds have been found to induce apoptosis in cancer cells . This suggests that this compound may also have effects on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that piperazine compounds can act as reversible inhibitors of acetylcholinesterase . This suggests that this compound may exert its effects at the molecular level through similar mechanisms, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound can be synthesized through the addition reaction of 1-(2-methoxyphenyl)piperazine and oxetane, suggesting that it may have certain stability and degradation characteristics .
Dosage Effects in Animal Models
It is known that piperazine compounds are generally well-tolerated in animals, with single oral doses of ≥110 mg/kg causing slight adverse drug reactions and doses of ≥800 mg/kg causing neurotoxic symptoms .
Metabolic Pathways
It is known that piperazine compounds can inhibit the metabolism of succinic acid in ascarids , suggesting that this compound may also be involved in similar metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Methoxyphenethyl)piperazine can be synthesized through several methods. One common route involves the reaction of 2-methoxyphenethylamine with piperazine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require solvents like acetonitrile or ethanol to facilitate the reaction .
Another method involves the use of o-methoxyphenol as a starting material. The hydroxyl group on o-methoxyphenol is activated using methylsulfonyl chloride, followed by a condensation reaction with piperazine. This method ensures high selectivity and purity of the target product .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound often involves optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts like Yb(OTf)3 in acetonitrile has been reported to improve the efficiency of the reaction . Additionally, purification steps such as recrystallization are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyphenethyl)piperazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkyl or acyl derivatives .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methoxyphenyl)piperazine
- 1-(4-Methoxyphenyl)piperazine
- 1-(2,3-Dichlorophenyl)piperazine
Uniqueness
1-(2-Methoxyphenethyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique interactions with biological targets .
Properties
IUPAC Name |
1-[2-(2-methoxyphenyl)ethyl]piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-16-13-5-3-2-4-12(13)6-9-15-10-7-14-8-11-15/h2-5,14H,6-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYVCLYJLPIIME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCN2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90610879 | |
Record name | 1-[2-(2-Methoxyphenyl)ethyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90610879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147149-54-0 | |
Record name | 1-[2-(2-Methoxyphenyl)ethyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90610879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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